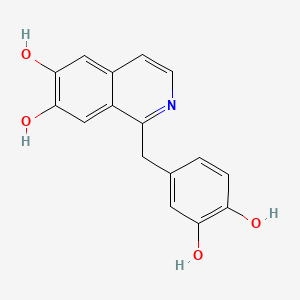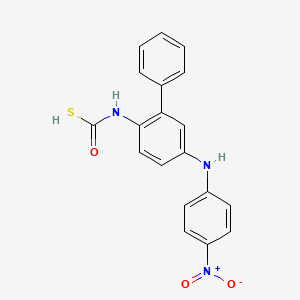![molecular formula C36H39N5O5S B1241655 3-methylbutyl N-[2-[4-[(6-benzamido-7-methyl-2-propylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonylcarbamate](/img/structure/B1241655.png)
3-methylbutyl N-[2-[4-[(6-benzamido-7-methyl-2-propylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-163017 is a small molecule drug developed by Merck & Co., Inc. It is known for its role as an angiotensin II receptor antagonist, specifically targeting the angiotensin II receptor type 1 (AT1R) and type 2 (AT2R). This compound has been studied for its potential therapeutic applications in treating cardiovascular diseases, particularly hypertension and heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-163017 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of L-163017 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-quality L-163017 suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
L-163017 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: L-163017 can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry: Used as a reference compound in studies involving angiotensin II receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways related to cardiovascular health.
Medicine: Explored as a therapeutic agent for treating hypertension and heart failure.
Industry: Utilized in the development of new pharmaceuticals targeting cardiovascular diseases .
Mechanism of Action
L-163017 exerts its effects by competitively inhibiting the binding of angiotensin II to its receptors, AT1R and AT2R. This inhibition prevents the activation of downstream signaling pathways that lead to vasoconstriction, aldosterone secretion, and other physiological responses associated with hypertension. By blocking these pathways, L-163017 helps to reduce blood pressure and alleviate the symptoms of heart failure .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: Known for its use in treating hypertension and heart failure.
Irbesartan: Also targets the angiotensin II receptor and is used in managing cardiovascular conditions
Uniqueness of L-163017
L-163017 is unique due to its balanced affinity for both AT1R and AT2R, which distinguishes it from other angiotensin II receptor antagonists that primarily target AT1R. This balanced affinity may offer distinct therapeutic advantages in certain clinical scenarios .
Properties
Molecular Formula |
C36H39N5O5S |
|---|---|
Molecular Weight |
653.8 g/mol |
IUPAC Name |
3-methylbutyl N-[2-[4-[(6-benzamido-7-methyl-2-propylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonylcarbamate |
InChI |
InChI=1S/C36H39N5O5S/c1-5-11-32-39-33-25(4)30(38-35(42)28-12-7-6-8-13-28)22-37-34(33)41(32)23-26-16-18-27(19-17-26)29-14-9-10-15-31(29)47(44,45)40-36(43)46-21-20-24(2)3/h6-10,12-19,22,24H,5,11,20-21,23H2,1-4H3,(H,38,42)(H,40,43) |
InChI Key |
WGFOETKPMPCUOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=CN=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)OCCC(C)C)NC(=O)C5=CC=CC=C5)C |
Synonyms |
6-(benzoylamino)-7-methyl-2-propyl-3-((2'-(N-(3-methyl-1-butoxy)carbonylaminosulfonyl)(1,1')biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine L 163,017 L 163017 L-163,017 L-163017 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-phenyl-7-propyl-4H,6H-pyrimido[6,1-b][1,3]thiazine-6,8(7H)-dione](/img/structure/B1241572.png)






](/img/structure/B1241586.png)
![(2S)-2-[[(2S)-2-(tert-butylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]-N-[(2S,3R,4S,5S)-5-[[(2S)-2-[[(2S)-2-(tert-butylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]-3-methylbutanoyl]amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]-3-methylbutanamide](/img/structure/B1241588.png)


![7-[3-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-yl]oxy-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1241592.png)
![N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide](/img/structure/B1241593.png)
![methyl (E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B1241594.png)
